molecular formula C10H14O2 B3052016 5-tert-Butylresorcinol CAS No. 3790-90-7

5-tert-Butylresorcinol

Cat. No.: B3052016
CAS No.: 3790-90-7
M. Wt: 166.22 g/mol
InChI Key: XOIZPYZCDNKYBW-UHFFFAOYSA-N
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Description

5-tert-Butylresorcinol, also known as 5-tert-butylbenzene-1,3-diol, is an organic compound with the molecular formula C10H14O2. It is a derivative of resorcinol, where a tert-butyl group is attached to the benzene ring. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-tert-Butylresorcinol can be synthesized through several methods. One common approach involves the alkylation of resorcinol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding dihydroxy compounds.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated resorcinol derivatives.

Scientific Research Applications

5-tert-Butylresorcinol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including skin depigmentation.

    Industry: Utilized in the formulation of cosmetic products, particularly for its skin-lightening properties.

Mechanism of Action

The mechanism of action of 5-tert-Butylresorcinol involves its interaction with enzymes and molecular pathways. For instance, in skin depigmentation, it inhibits the enzyme tyrosinase, which is crucial for melanin synthesis. By blocking this enzyme, it reduces melanin production, leading to a lighter skin tone.

Comparison with Similar Compounds

Similar Compounds

    4-Butylresorcinol: Another resorcinol derivative with similar skin-lightening properties.

    Hexylresorcinol: Known for its antiseptic and skin-lightening effects.

    Phenylethyl Resorcinol: Used in cosmetics for its antioxidant and skin-brightening properties.

Uniqueness

5-tert-Butylresorcinol is unique due to its specific tert-butyl group, which enhances its stability and efficacy in various applications, particularly in cosmetics. Its structure allows for better penetration and effectiveness compared to other resorcinol derivatives.

Properties

IUPAC Name

5-tert-butylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIZPYZCDNKYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191331
Record name 5-tert-Butylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3790-90-7
Record name 5-tert-Butylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TERT-BUTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CK02BI9LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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